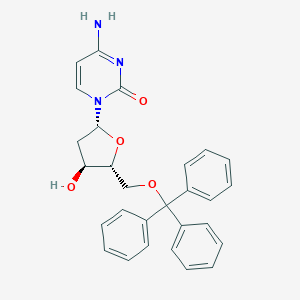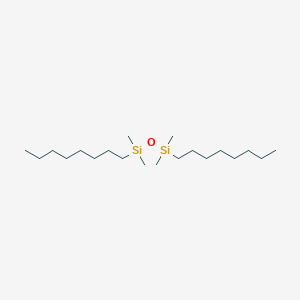
1,3-di-n-octyltetramethyldisiloxane
Overview
Description
1,3-di-n-octyltetramethyldisiloxane is an organosilicon compound with the molecular formula C20H46OSi2 and a molecular weight of 358.75 g/mol . This compound is characterized by its two silicon atoms, each bonded to two methyl groups and one octyl group, connected by an oxygen atom. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-di-n-octyltetramethyldisiloxane can be synthesized through the hydrosilylation reaction of octene with tetramethyldisiloxane. This reaction typically requires a platinum catalyst and is conducted under controlled temperature and pressure conditions . The reaction proceeds as follows:
[ \text{(CH}_3)_2\text{SiH} + \text{CH}_2=\text{CH}(\text{CH}_2)_6\text{CH}_3 \rightarrow \text{(CH}_3)_2\text{SiCH}_2\text{CH}(\text{CH}_2)_6\text{CH}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-di-n-octyltetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Reaction with oxidizing agents to form silanols and siloxanes.
Reduction: Reaction with reducing agents to form silanes.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, moderate temperatures (50-100°C).
Oxidation: Hydrogen peroxide or other peroxides, mild conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents, low temperatures.
Major Products Formed
Hydrosilylation: Siloxane derivatives.
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Scientific Research Applications
1,3-di-n-octyltetramethyldisiloxane is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in hydrosilylation reactions to synthesize functionalized siloxanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.
Mechanism of Action
The mechanism of action of 1,3-di-n-octyltetramethyldisiloxane involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bonds in the compound react with unsaturated organic compounds, facilitated by a catalyst, to form stable siloxane bonds. This reaction is crucial in the synthesis of various organosilicon compounds and polymers .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar structure but with vinyl groups instead of octyl groups.
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: Contains phenyl groups instead of octyl groups.
1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane: Contains ethoxy groups instead of octyl groups.
Uniqueness
1,3-di-n-octyltetramethyldisiloxane is unique due to its long octyl chains, which impart hydrophobic properties and enhance its solubility in organic solvents. This makes it particularly useful in applications requiring non-polar environments and high stability .
Properties
IUPAC Name |
[dimethyl(octyl)silyl]oxy-dimethyl-octylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H46OSi2/c1-7-9-11-13-15-17-19-22(3,4)21-23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSZUXBTVQNMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





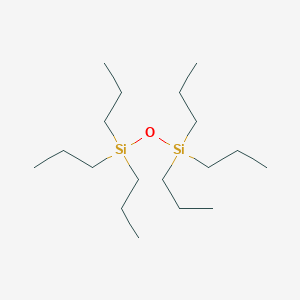




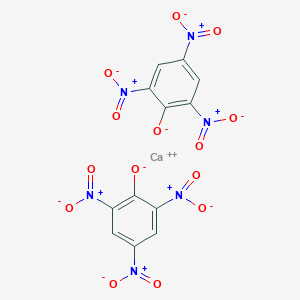
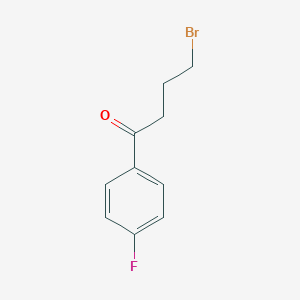
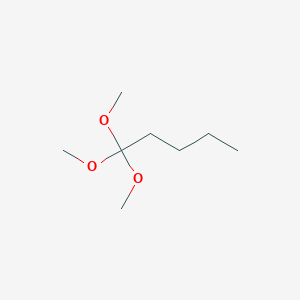
![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)
